3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
Overview
Description
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is a heterocyclic aromatic amine that is known for its high mutagenic potency. It is often studied in the context of its formation during the cooking of protein-rich foods at high temperatures, such as grilling or frying meat. This compound is of significant interest due to its potential health implications, particularly its role as a mutagen and carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with acetaldehyde and formic acid, followed by reduction and cyclization steps. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to achieve the required purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is widely used in scientific research due to its mutagenic properties. Some key applications include:
Chemistry: Studying the formation and reactivity of heterocyclic aromatic amines.
Biology: Investigating the mutagenic and carcinogenic effects on cellular and molecular levels.
Medicine: Exploring potential therapeutic targets and mechanisms of action related to mutagenesis and carcinogenesis.
Mechanism of Action
The mutagenic and carcinogenic effects of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline are primarily due to its ability to form DNA adducts. This compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to DNA. This binding results in DNA mutations, which can ultimately lead to carcinogenesis. The pathways involved include the activation of cytochrome P450 1A2 and subsequent conjugation by N-acetyltransferase or sulfotransferase .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylimidazo[4,5-f]quinoline
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
- 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline
Uniqueness
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is unique due to its specific structure and high mutagenic potency. Compared to similar compounds, it exhibits distinct reactivity and biological effects, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .
Properties
IUPAC Name |
N,3-dimethylimidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-13-12-15-11-8-4-3-7-14-9(8)5-6-10(11)16(12)2/h3-7H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAXDISXLLBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145045 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-26-4 | |
Record name | N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102408-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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